molecular formula C19H19N3O3S B3001258 3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863513-37-5

3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B3001258
CAS RN: 863513-37-5
M. Wt: 369.44
InChI Key: WNSQMLBVHUACPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridine derivatives, as seen in the first paper . In the second paper, the synthesis of benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation with copper(II) chloride to form cyclic thiadiazolo[2,3-a]pyridine benzamide derivatives . These methods suggest that the synthesis of 3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide could potentially involve similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by spectral measurements (IR, UV–Visible, 1H and 13C NMR) and X-ray crystallography . These techniques provide detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecular structure of the compounds. For the compound of interest, similar analytical methods would be used to determine its molecular structure.

Chemical Reactions Analysis

The compounds discussed in the papers exhibit interesting chemical reactions, such as the formation of nano-aggregates with enhanced emission in aqueous-DMF solution and reversible changes between crystalline and amorphous states upon grinding and annealing . The second paper describes the oxidation and cyclization reactions during the synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives . These reactions indicate that the compound 3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide might also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers include luminescence in DMF solution and solid state, mechanochromic properties, and multi-stimuli response . The cytotoxic activity of the synthesized compounds and their copper(II) complexes against various human cancer cell lines is also evaluated, with some showing significant cytotoxicity . These properties suggest that the compound 3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide could potentially exhibit similar luminescent and biological activities, which would need to be confirmed through experimental studies.

Mechanism of Action

Target of Action

The primary targets of the compound “3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and possibly this compound, could affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by similar compounds , it’s possible that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-16-6-5-13(10-17(16)25-2)18(23)21-9-7-15-12-26-19(22-15)14-4-3-8-20-11-14/h3-6,8,10-12H,7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSQMLBVHUACPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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